molecular formula C19H26O6 B3027459 Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester CAS No. 1286694-67-4

Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester

Cat. No. B3027459
CAS RN: 1286694-67-4
M. Wt: 350.4 g/mol
InChI Key: MVCCWTMPDBIKCJ-QMHBMSAFSA-N
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Description

Chemical Reactions Analysis

  • Acetylation of Amines : Acetic acid can catalyze the acetylation of various amines using ethyl acetate or butyl acetate as the acyl source .

Scientific Research Applications

Germination Inhibition

Acetic acid derivatives have been studied for their potential in inhibiting seed germination. For instance, a study isolated (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus flowers, identifying it as a germination inhibitory constituent. This compound was found to have significant inhibitory effects on lettuce seed germination (Oh et al., 2002).

Synthesis of Isoxazolylpyrrolones

Research has explored the synthesis of various acetic acid esters, including efforts to create isoxazolylpyrrolones. These are synthesized through reactions involving α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes (Sakhno et al., 2021).

Antimicrobial Activity

Some studies have investigated the antimicrobial activities of acetic acid derivatives. For example, acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole rings have been synthesized and shown to exhibit antimicrobial activity against various microorganisms (Demirbas et al., 2004).

Pharmaceutical Applications

In pharmaceutical research, acetic acid derivatives are used in synthesizing various compounds. For instance, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide was prepared from its ethyl ester and used as a key intermediate in synthesizing several new compounds with potential pharmaceutical applications (Čačić et al., 2006).

Polymerization Studies

The compound has also been studied in the context of polymerization. Research on the bulk copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid has been conducted to understand the polymerization reaction and its side reactions (Han et al., 1996).

properties

IUPAC Name

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-10(7-6-8-23-13(4)20)16-11(2)9-15-17(12(3)19(22)25-15)18(16)24-14(5)21/h10,15,17-18H,3,6-9H2,1-2,4-5H3/t10-,15+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCWTMPDBIKCJ-QMHBMSAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C)C(C)CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C)[C@@H](C)CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303954
Record name 1,6-O,O-Diacetylbritannilactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286694-67-4
Record name 1,6-O,O-Diacetylbritannilactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286694-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-O,O-Diacetylbritannilactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester
Reactant of Route 4
Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester
Reactant of Route 5
Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester

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